2,4-Dichloro-6-(trifluoromethyl)quinazoline
Beschreibung
Chemical Identity and Significance
2,4-Dichloro-6-(trifluoromethyl)quinazoline represents a highly functionalized quinazoline derivative characterized by its unique substitution pattern and distinctive chemical properties. This compound bears the Chemical Abstracts Service registry number 864291-30-5 and possesses the molecular formula C₉H₃Cl₂F₃N₂, with a corresponding molecular weight of 267.03 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the quinazoline heterocyclic framework.
The molecular architecture of this compound features a bicyclic quinazoline core consisting of fused benzene and pyrimidine rings, with chlorine atoms strategically positioned at the 2 and 4 positions of the quinazoline system. The trifluoromethyl group at position 6 introduces significant electronic effects that profoundly influence the compound's reactivity and biological activity. The canonical Simplified Molecular Input Line Entry System representation is C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl, providing a standardized format for computational and database applications.
Structural analysis reveals that the compound exhibits a planar quinazoline ring system with the trifluoromethyl group contributing substantial electron-withdrawing character. This electronic configuration results in increased electrophilic reactivity at the 2 and 4 positions, where the chlorine substituents are positioned. The predicted physical properties include a boiling point of 282.5±40.0 degrees Celsius and a density of 1.595 grams per cubic centimeter. The compound demonstrates a predicted negative logarithmic acid dissociation constant value of -1.27±0.30, indicating its basic character under physiological conditions.
The significance of this compound extends beyond its structural characteristics to encompass its role as a versatile synthetic intermediate in pharmaceutical chemistry. The compound serves as a critical building block for developing more complex quinazoline derivatives with enhanced biological activities. Its unique substitution pattern enables selective functionalization reactions that allow chemists to introduce diverse functional groups while maintaining the core quinazoline framework. The trifluoromethyl group enhances metabolic stability and binding affinity to biological targets, while the chlorine atoms contribute to electrophilic reactivity that facilitates further chemical modifications.
Historical Context and Development
The development of this compound emerged from the broader historical context of quinazoline chemistry, which traces its origins to the late 19th century. Quinazoline itself was first synthesized in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative. Subsequently, in 1903, Siegmund Gabriel reported an alternative synthetic approach using ortho-nitrobenzylamine as the starting material. These pioneering efforts established the foundational synthetic methodologies that would later be adapted and refined for producing substituted quinazoline derivatives.
The specific development of dichloroquinazoline derivatives gained momentum through patent literature and industrial research initiatives. A significant milestone occurred with the development of synthetic methodologies for 2,4-dichloroquinazoline derivatives, as documented in Chinese patent literature from 2009. This patent described a comprehensive method for synthesizing 2,4-dichloroquinazoline derivatives using substituted 3-(oximino)indolin-2-one or ortho-aminobenzonitrile as starting materials. The methodology involved a multi-step process incorporating triphenylphosphine oxide compounds, tertiary amine catalysts, and bis(trichloromethyl)carbonate under controlled temperature conditions.
Further refinements in synthetic approaches were documented in subsequent patent applications, including a 2011 patent that described an improved synthetic method for 2,4-dichloroquinazoline derivatives. This development utilized substituted 3-(oximino)indolin-2-one or ortho-aminobenzonitrile starting materials with enhanced reaction conditions and purification protocols. The patent described a reaction sequence involving organic solvents, temperature control between -10 to 5 degrees Celsius for initial steps, followed by heating to 80-150 degrees Celsius for cyclization reactions.
The incorporation of trifluoromethyl groups into quinazoline structures represents a more recent development in medicinal chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced pharmacological properties. The creation of the specific 2,4-dichloro-6-(trifluoromethyl) substitution pattern reflects advances in selective fluorination chemistry and recognition of the unique properties conferred by this substitution pattern. Research published in 2020 demonstrated visible light-promoted cascade trifluoromethylation and cyclization reactions that could produce trifluoromethylated polycyclic quinazolinones.
The compound gained particular attention in pharmaceutical research due to its potential applications in developing tyrosine kinase inhibitors and antimicrobial agents. Research conducted in 2020 explored the design and synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives for antitubercular activity, highlighting the therapeutic potential of trifluoromethyl-substituted quinazolines. More recent studies have investigated trifluoromethylated quinazoline derivatives as potential treatments for glioblastoma multiforme, demonstrating the continued evolution and application of these compounds in modern drug discovery.
Position within Quinazoline Derivative Classification
This compound occupies a distinct position within the comprehensive classification system of quinazoline derivatives, which encompasses diverse structural modifications and substitution patterns. Quinazoline, fundamentally known as 1,3-diazanaphthalene, represents an aromatic heterocycle characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This parent compound serves as the foundation for an extensive family of derivatives that have been systematically classified based on substitution patterns, functional group modifications, and biological activities.
The classification of quinazoline derivatives typically follows several organizational principles, including the number and position of substituents, the nature of functional groups, and the degree of saturation in the heterocyclic system. Within this framework, this compound falls into the category of trisubstituted quinazoline derivatives, specifically bearing substituents at positions 2, 4, and 6 of the quinazoline core. This places it among the (2,4,6)-trisubstituted quinazoline derivatives, which represent a significant subclass within the broader quinazoline family.
The compound's classification becomes more specific when considering the nature of its substituents. The presence of two chlorine atoms at positions 2 and 4 classifies it as a dichloroquinazoline derivative, while the trifluoromethyl group at position 6 adds it to the fluorinated quinazoline subclass. This dual classification reflects the compound's unique position at the intersection of halogenated quinazoline chemistry and fluorine-containing heterocyclic compounds. The systematic classification reveals that the compound represents a highly functionalized derivative that combines multiple design elements from different branches of quinazoline chemistry.
When examining quinazoline derivatives based on their biological activities and pharmaceutical applications, this compound aligns with several important therapeutic categories. Research has demonstrated that quinazoline derivatives with substitution patterns similar to this compound exhibit anti-inflammatory, anticancer, and antimicrobial activities. The specific substitution pattern of chlorine atoms at positions 2 and 4, combined with the trifluoromethyl group at position 6, places this compound within the subclass of quinazoline derivatives that function as enzyme inhibitors, particularly tyrosine kinase inhibitors.
The structural relationship to other clinically significant quinazoline derivatives provides additional context for classification. Many quinazoline-based pharmaceuticals, including gefitinib and erlotinib, share structural similarities with this compound in terms of their substitution patterns and electronic properties. This relationship suggests that the compound belongs to the broader category of quinazoline derivatives with pharmaceutical potential, specifically those designed for targeting protein kinases and other enzymatic systems involved in disease processes.
| Classification Category | Specific Classification | Defining Characteristics |
|---|---|---|
| Substitution Pattern | Trisubstituted (2,4,6) | Three distinct substituents |
| Halogenation Status | Dichloroquinazoline | Chlorine atoms at positions 2,4 |
| Fluorination Status | Trifluoromethyl-containing | CF₃ group at position 6 |
| Biological Activity | Enzyme Inhibitor Class | Tyrosine kinase inhibition potential |
| Synthetic Utility | Intermediate Classification | Building block for drug synthesis |
Research Relevance in Chemical Sciences
The research relevance of this compound spans multiple domains within chemical sciences, establishing it as a compound of significant scientific interest and practical importance. In pharmaceutical chemistry, this compound serves as a crucial intermediate for developing advanced therapeutic agents, particularly in the synthesis of tyrosine kinase inhibitors and antimicrobial compounds. The unique combination of electronic properties conferred by the chlorine and trifluoromethyl substituents makes it an ideal starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.
Synthetic organic chemistry research has extensively utilized this compound as a versatile building block for constructing more complex molecular architectures. The electrophilic reactivity of the chlorine atoms at positions 2 and 4 enables facile nucleophilic substitution reactions with various amines, thiols, and other nucleophiles. This reactivity pattern allows chemists to introduce diverse functional groups while maintaining the core quinazoline framework, providing access to libraries of structurally related compounds for biological screening and structure-activity relationship studies.
Recent research has highlighted the compound's significance in developing novel anticancer agents. Studies have demonstrated that quinazoline derivatives bearing similar substitution patterns exhibit potent inhibitory activity against various cancer cell lines. Specifically, research has shown that compounds derived from this compound can achieve inhibitory concentrations in the micromolar range against lung carcinoma cells, with some derivatives showing activities comparable to established anticancer drugs. The mechanism of action typically involves targeting specific kinases associated with cell proliferation and survival pathways.
The compound has also gained attention in antimicrobial research, where derivatives have shown promising activity against various bacterial strains. Research indicates that quinazoline compounds with similar structural features can exhibit significant inhibitory activity with minimal inhibitory concentrations lower than those of standard antibiotics used in clinical settings. The mechanism involves inhibiting essential bacterial enzymes or disrupting cellular processes critical for bacterial survival and reproduction.
| Research Application | Specific Focus | Key Findings |
|---|---|---|
| Anticancer Research | Tyrosine Kinase Inhibition | IC₅₀ values in micromolar range |
| Antimicrobial Studies | Bacterial Growth Inhibition | Lower minimal inhibitory concentrations than standards |
| Synthetic Chemistry | Building Block Applications | Versatile reactivity for library synthesis |
| Neuropharmacology | Cholinesterase Inhibition | Potential for neurodegenerative disease treatment |
In neuropharmacological research, this compound derivatives have been investigated for their potential as acetylcholinesterase inhibitors. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory action on acetylcholinesterase, making these compounds promising candidates for further drug development efforts.
The compound's role in materials science research has emerged as another area of significant interest. The unique electronic properties resulting from the combination of halogen and fluorine substituents make it valuable for developing advanced materials with specific electronic and optical properties. Research has explored its use in creating organic semiconductors and other electronic materials where precise control of electronic properties is essential.
Mechanistic studies have provided detailed insights into how this compound exerts its biological effects. The compound's ability to interact with specific molecular targets involves binding to active sites or allosteric sites of target enzymes, thereby blocking substrate access. The trifluoromethyl group enhances binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical research for understanding enzyme function and developing selective inhibitors.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVPNHJCJOCBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652959 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-30-5 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Two-Step Method via 2,4-Quinazoline Diones (Patent CN101475537A)
This method involves:
Cyclization Step
Anthranilic acid reacts with potassium cyanate in aqueous medium at pH 9–12 and 20–100 °C to form 2,4-quinazoline diones.Chlorination Step
The 2,4-quinazoline dione intermediate is chlorinated using chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, thionyl chloride, or phosphorus oxychloride in an aliphatic amide solvent to yield 2,4-dichloroquinazoline.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Anthranilic acid + potassium cyanate, pH 9–12, 40–90 °C, 2–8 h | Stirring, aqueous solvent |
| 2 | Chlorinating agent (PCl3, PCl5, SOCl2, POCl3), aliphatic amide solvent | Mild conditions, selective chlorination |
This method is noted for its simplicity, moderate temperature, and suitability for scale-up.
Alternative One-Pot Synthesis Using o-Aminobenzonitrile and Diphosgene (Patent CN102584721A)
An alternative approach involves:
- Reacting o-aminobenzonitrile with diphosgene (bis(trichloromethyl) carbonate) in the presence of triphenylphosphine oxide and tertiary amine catalysts in an organic solvent.
- The reaction proceeds via initial formation of an intermediate, followed by cyclization at elevated temperatures (80–150 °C) to yield 2,4-dichloroquinazoline derivatives.
- One-pot synthesis with fewer steps.
- High yields reported (~85% for 2,4-dichloroquinazoline).
- Suitable for derivatives including 6-substituted quinazolines, potentially including trifluoromethyl substituents.
Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Solvent | Organic solvent (e.g., acetonitrile) |
| Catalysts | Triphenylphosphine oxide, tertiary amine |
| Temperature | -10 to 5 °C for reagent addition; then 80–150 °C for cyclization |
| Reaction Time | 1–8 hours |
| Monitoring | TLC tracking |
This method avoids the use of highly toxic diphosgene under high pressure by employing milder conditions and catalysts, making it more practical for industrial use.
While the above methods focus on the quinazoline core, the introduction of the trifluoromethyl group at the 6-position typically involves:
- Starting from a suitably substituted anthranilic acid or o-aminobenzonitrile bearing a trifluoromethyl group at the 6-position.
- Following the same cyclization and chlorination steps as described.
This strategy leverages the availability of 6-(trifluoromethyl) substituted starting materials, which can be synthesized or purchased commercially.
Catalytic One-Pot Synthesis of Quinazoline-2,4-diones (Related Scaffold)
Recent research (2020) demonstrated a metal-free, DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones, which are key intermediates in quinazoline synthesis:
- Reaction of benzamide derivatives with Boc anhydride in acetonitrile solvent catalyzed by 4-dimethylaminopyridine (DMAP).
- Microwave irradiation significantly shortens reaction time and improves yields (up to 94%).
- This method offers a mild and efficient route to quinazoline intermediates potentially adaptable for trifluoromethyl-substituted analogs.
| Entry | Catalyst | Solvent | Temp/Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DMAP | CH3CN | Room temp, 12 h | 79 | Without Et3N base |
| 2 | DMAP | CH3CN | Microwave, 30 min | 94 | Optimal for quinazoline dione |
This catalytic method could be integrated into synthetic routes for trifluoromethylated quinazolines.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- Yield and Purity: The diphosgene-based method offers high yields but involves toxic reagents, limiting industrial application. The two-step method with potassium cyanate and chlorinating agents is more industrially friendly.
- Reaction Conditions: Mild to moderate temperatures and pH control are critical for optimal yields and selectivity.
- Catalysts: Use of organocatalysts like DMAP improves reaction efficiency and reduces reaction times.
- Substituent Effects: The presence of electron-withdrawing groups such as trifluoromethyl at the 6-position is compatible with these synthetic routes, provided the starting materials are appropriately substituted.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives with various functional groups.
Oxidation: Quinazoline N-oxides or other oxidized derivatives.
Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
2,4-Dichloro-6-(trifluoromethyl)quinazoline serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its unique structure allows chemists to modify the compound to create new materials with desired properties.
Biological Applications
Research indicates that this compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth. Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth and survival rates.
Medicinal Chemistry
The compound is being investigated for its role in drug development, particularly as a scaffold for designing kinase inhibitors. Kinases are critical in signaling pathways related to cancer and other diseases, making this compound a valuable target for therapeutic interventions.
Industrial Applications
In addition to its use in pharmaceuticals, this compound is employed in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.
Case Study 2: Kinase Inhibition
Research conducted on the compound's potential as a kinase inhibitor revealed that it effectively inhibits specific kinases involved in cancer progression. The study highlighted its mechanism of action, where the trifluoromethyl group enhances binding affinity to the enzyme's active site, leading to reduced cell proliferation in vitro.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Positional Isomers
- 4-Chloro-7-(trifluoromethyl)quinazoline (CAS: 16499-65-3): Substituents: Chlorine at position 4, -CF₃ at position 6. Molecular Formula: C₉H₄ClF₃N₂.
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS: 959238-11-0):
Halogen and Substituent Variations
- 2,4-Dichloro-6-methylquinazoline (CAS: 39576-82-4):
Functional Analogues in Medicinal Chemistry
Anticancer Activity
- 7-Methoxy-6-(3-morpholinopropoxy)-4-(4-(3-(trifluoromethyl)styryl)phenylamino)quinazoline (6b): Substituents: Methoxy, morpholinopropoxy, and styryl groups. Activity: Exhibits IC₅₀ = ~2.0 µM against EGFR-positive cell lines (A431, A549), outperforming gefitinib (IC₅₀ >10 µM). The -CF₃ group enhances target binding via hydrophobic interactions .
Antimicrobial Agents
- 6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide: Substituents: -CF₃ at position 6, carboxamide-thiazolidinone moiety. Activity: Inhibits Mycobacterium tuberculosis DprE1 with MIC = 0.78 µg/mL. The -CF₃ group stabilizes the molecule against enzymatic degradation .
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Weight | logP<sup>*</sup> | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| This compound | 278.03 | 3.5 | Not reported | Pharmaceutical intermediate |
| 4-Chloro-7-(trifluoromethyl)quinazoline | 240.64 | 3.2 | 180–182 | Antimicrobial precursor |
| 2,4-Dichloro-6-methylquinazoline | 219.06 | 2.1 | 155–157 | Solubility-focused scaffolds |
| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | 250.58 | 2.8 | 170–172 | Electrophilic substitution |
<sup>*</sup>logP values estimated via computational models.
Biologische Aktivität
2,4-Dichloro-6-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with two chlorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 6 position. These substituents significantly influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. A study demonstrated that related compounds showed significant inhibition of various cancer cell lines, particularly lung carcinoma cells. The mechanism involves targeting specific kinases associated with cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Calu-6 (lung carcinoma) | 36.78 |
| KRN633 (related quinazoline) | Calu-6 | 11.07 |
Table 1: Anticancer activity of quinazoline derivatives
Cholinesterase Inhibition
Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory action on AChE.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 8.77 |
| Rivastigmine (standard) | 0.04 |
Table 2: Cholinesterase inhibition activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound inhibits key kinases involved in tumor growth and angiogenesis.
- Cholinesterase Binding : It binds to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the quinazoline scaffold can significantly alter biological potency. For instance:
- Chlorine and Trifluoromethyl Groups : These groups enhance lipophilicity and electronic properties, improving binding affinity to target enzymes.
- Positioning of Substituents : Substituents at the 2 and 4 positions are critical for maintaining activity against both cancer cells and cholinesterases.
Case Studies
- Antitumor Efficacy : In vivo studies demonstrated that oral administration of related quinazolines led to a significant reduction in tumor size in xenograft models.
- Neuroprotective Effects : Compounds exhibiting AChE inhibition were tested in models of Alzheimer's disease, showing improved cognitive function in treated animals.
Q & A
Q. What are the standard synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)quinazoline, and how are intermediates characterized?
The compound is typically synthesized via cyclization and halogenation reactions. For example, 5-chloro-2-nitrobenzoic acid can undergo hydrolysis, reduction, and trifluoromethylation to form the quinazoline core. Key intermediates are characterized using melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Cyclization steps often employ dehydrating agents like molecular sieves in refluxing toluene .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- HRMS : Exact mass determination (e.g., 291.9978 Da) ensures molecular formula accuracy .
- NMR : ¹H NMR resolves aromatic protons and trifluoromethyl groups (δ 7.5–8.5 ppm for aromatic H; δ -60 ppm for CF₃ in ¹⁹F NMR).
- HPLC : Purity analysis (>97%) is critical for biological assays, using C18 columns with acetonitrile/water gradients .
Q. What are the primary applications of this compound in pharmacological research?
It serves as a precursor for antitumor agents. Derivatives like 2-aryl-4-trifluoromethylquinazoline exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via kinase inhibition. Biological activity is assessed through MTT assays and apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance cyclization efficiency .
- Catalysts : Use tetrabutylammonium fluoride for desilylation or DMAP for condensation reactions .
- Workup : Ice-water quenching followed by ethanol recrystallization increases purity (65% yield reported in hydrazide coupling) .
Q. What strategies address contradictory biological activity data in derivative screening?
- Dose-response curves : Establish EC₅₀ values to differentiate true activity from assay noise .
- Metabolic stability : Test derivatives in liver microsomes to rule out rapid degradation .
- Structural analogs : Compare with 6-chloro-4-(2-chlorophenyl)-2-quinazolinemethanol, which showed enhanced solubility and activity .
Q. How do substituents influence reactivity in nucleophilic substitution reactions?
The 2- and 4-chloro groups are highly reactive toward nucleophiles (amines, thiols) due to electron-withdrawing effects from the trifluoromethyl group. Steric hindrance at the 6-position limits substitution, enabling selective functionalization. Kinetic studies under basic conditions (e.g., K₂CO₃ in DMF) optimize regioselectivity .
Q. What are the challenges in synthesizing deuterated analogs for metabolic studies?
- Isotope incorporation : Use deuterated solvents (e.g., D₂O) during cyclization, but avoid proton exchange at acidic positions.
- Analytical validation : LC-MS/MS with MRM transitions confirms deuterium retention (>95%) .
- Stability : Deuterated analogs may exhibit altered pharmacokinetics, requiring in vivo validation .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
